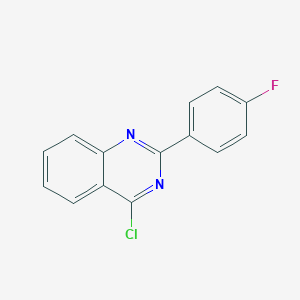

4-Chloro-2-(4-fluorophenyl)quinazoline

Descripción general

Descripción

4-Chloro-2-(4-fluorophenyl)quinazoline is a heterocyclic aromatic organic compound with the molecular formula C14H8ClFN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the 4-position and a fluorophenyl group at the 2-position of the quinazoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-fluorophenyl)quinazoline typically involves the reaction of 4-chloroquinazoline with 4-fluoroaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-chloroquinazoline is reacted with 4-fluoroaniline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-(4-fluorophenyl)quinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinazoline derivatives.

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of dihydroquinazoline derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Targeted Cancer Therapies

This compound is primarily utilized as an intermediate in the synthesis of targeted cancer therapies. It plays a crucial role in the development of kinase inhibitors that selectively block tumor growth. Research indicates that quinazoline derivatives, including 4-Chloro-2-(4-fluorophenyl)quinazoline, exhibit strong inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is often overexpressed in various tumors such as non-small cell lung cancer and breast cancer .

Case Study: Inhibition of EGFR-TK

A study demonstrated that modifications to the quinazoline structure could enhance its efficacy as an anti-tumor agent. The introduction of specific substituents on the quinazoline core led to compounds with improved selectivity and potency against EGFR-TK, showcasing the potential for developing novel cancer therapeutics .

Biochemical Research

Mechanisms of Action

In biochemical studies, this compound aids researchers in understanding various signaling pathways related to cell proliferation and apoptosis. Its ability to inhibit specific kinases allows for detailed investigations into cellular mechanisms and therapeutic targets.

Research Insights

Research has shown that compounds like this compound can modulate signaling pathways involved in cancer progression, providing insights into potential treatment strategies .

Agrochemical Formulations

In agricultural chemistry, this compound is being researched for its potential use in formulating agrochemicals aimed at targeting specific pests or diseases. This application contributes to more sustainable agricultural practices by reducing reliance on broad-spectrum pesticides.

Diagnostic Tools

Enhancing Imaging Techniques

The compound is also under investigation for its role in developing diagnostic agents that enhance imaging techniques in medical applications. By improving disease detection and monitoring capabilities, it holds promise for advancing medical diagnostics.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(4-fluorophenyl)quinazoline involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, it may inhibit key enzymes or receptors involved in cell proliferation and survival, such as tyrosine kinases. This inhibition can lead to the disruption of signaling pathways that promote tumor growth and survival .

Comparación Con Compuestos Similares

Similar Compounds

Afatinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) mutations.

Osimertinib: Another quinazoline-based anticancer drug targeting EGFR mutations.

Gefitinib: A quinazoline derivative used to treat non-small cell lung cancer by inhibiting EGFR.

Uniqueness

4-Chloro-2-(4-fluorophenyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and fluorophenyl groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Actividad Biológica

4-Chloro-2-(4-fluorophenyl)quinazoline is a notable compound within the quinazoline family, characterized by its diverse biological activities, particularly in the fields of oncology and infectious disease. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.67 g/mol. The compound features a chlorine atom at the 4-position and a fluorinated phenyl group at the 2-position, which significantly influence its biological properties.

Anticancer Activity

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. They primarily act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is crucial in various cancers due to its role in cell proliferation and survival.

- In Vitro Studies : Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against several cancer cell lines:

These findings indicate that the compound can effectively induce apoptosis in cancer cells, with studies showing increased rates of both early and late apoptotic cells upon treatment .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have indicated effective inhibition against:

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.

- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis.

The Minimum Inhibitory Concentration (MIC) values for these bacteria vary but generally indicate promising antibacterial activity .

The biological efficacy of this compound can be attributed to its ability to interact with key molecular targets:

- EGFR Inhibition : By binding to the EGFR, it prevents downstream signaling pathways that lead to tumor growth and metastasis.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, enhancing cell death through mechanisms involving caspase activation.

- Bactericidal Mechanisms : The structural features allow for effective penetration into bacterial membranes, disrupting cellular processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Bromo-4-chloroquinazoline | No phenyl substituent | General quinazoline activity |

| 6-Iodo-4-chloro-2-(4-fluorophenyl)quinazoline | Iodine instead of bromine | Increased reactivity due to iodine's larger size |

| 6-Bromo-2-(2-fluorophenyl)quinazoline | Different phenyl substitution | Variability in biological activity |

This table highlights how variations in substituents influence the biological activity of quinazoline derivatives.

Case Studies

Several studies have provided insights into the therapeutic potential of this compound:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects on A549 cells, demonstrating significant apoptotic induction at varying concentrations (5 µM to 15 µM), with late apoptosis rates reaching over 65% at higher doses .

- Antibacterial Efficacy : Another investigation assessed its antibacterial properties against multiple strains, revealing MIC values indicating effective inhibition comparable to standard antibiotics .

Propiedades

IUPAC Name |

4-chloro-2-(4-fluorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2/c15-13-11-3-1-2-4-12(11)17-14(18-13)9-5-7-10(16)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOPPMRJZDRZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406089 | |

| Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113242-33-4 | |

| Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.